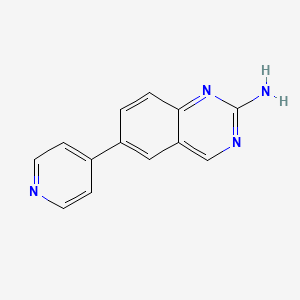
(S)-叔丁基甲基(吡咯烷-3-基甲基)氨基甲酸酯
描述
(S)-Tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate is a useful research compound. Its molecular formula is C11H22N2O2 and its molecular weight is 214.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-Tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
核苷类似物合成
该化合物是合成手性吡咯烷-2-酮或含核碱基的吡咯烷的先驱物。 这些类似物在开发抗病毒和抗癌药物,尤其是针对HIV和HBV的药物中至关重要 . 引入非天然核苷可以提高体内半衰期,改善结构稳定性,并提供新的相互作用基团,这些对治疗应用具有重要意义 .
药物开发
(S)-叔丁基甲基(吡咯烷-3-基甲基)氨基甲酸酯用作肽类药物合成的中间体。 它常用于肽、蛋白质或药物前体的合成,在开发新药物方面发挥着至关重要的作用 .
生物化学研究
在生物化学中,该化合物在合成和修饰特定氨基酸序列方面起着重要作用。 这与蛋白质组学、酶学和药物化学特别相关,在这些领域中,精确的氨基酸序列对于了解蛋白质的功能和相互作用至关重要 .
化学合成
该化合物用于制备手性化合物,增强了手性分子的研究和应用。 手性是许多生物过程中的关键因素,手性分子的合成对于某些药物的开发至关重要 .
稳定性改善
它有助于提高治疗剂和生物和纳米技术中核酸的稳定性。 通过防止变性和生物降解,它有助于创造更稳定、更有效的治疗剂 .
折叠体构建
该化合物用于制备折叠体的单体。折叠体是与肽、核酸和寡糖类似的序列特异性寡聚体,它们折叠成定义明确的三维结构。 它们在仿生学和纳米技术中具有潜在的应用 .
作用机制
Target of Action
Pyrrolidine derivatives can interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Biochemical Pathways
Again, without specific information on the compound’s targets, it’s difficult to say which biochemical pathways it might affect. Many pyrrolidine derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities .
生化分析
Biochemical Properties
(S)-Tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with carbamoyltransferases, which are enzymes involved in the transfer of carbamoyl groups to substrates. These interactions are crucial for the synthesis of carbamates and other related compounds . Additionally, (S)-Tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate can form stable complexes with certain proteins, influencing their activity and stability.
Cellular Effects
The effects of (S)-Tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, (S)-Tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered cellular responses . Furthermore, it can affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization.
Molecular Mechanism
At the molecular level, (S)-Tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity . Additionally, (S)-Tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of (S)-Tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy and potency. In vitro studies have shown that (S)-Tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate remains stable under specific conditions but may degrade under others, leading to reduced activity . Long-term exposure to this compound can also result in changes in cellular function, including alterations in cell growth and differentiation.
Dosage Effects in Animal Models
The effects of (S)-Tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and organ dysfunction . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
(S)-Tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate is involved in several metabolic pathways. It interacts with enzymes such as carbamoyltransferases and other cofactors, influencing the synthesis and degradation of various metabolites . These interactions can affect metabolic flux and alter the levels of key metabolites, thereby impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of (S)-Tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . The distribution pattern of (S)-Tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate can influence its activity and effectiveness in various biological processes.
Subcellular Localization
(S)-Tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate exhibits specific subcellular localization, which is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of (S)-Tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate can affect its interactions with other biomolecules and its overall biochemical activity.
属性
IUPAC Name |
tert-butyl N-methyl-N-[[(3S)-pyrrolidin-3-yl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13(4)8-9-5-6-12-7-9/h9,12H,5-8H2,1-4H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTZUPNLSITARI-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)C[C@H]1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680479 | |
| Record name | tert-Butyl methyl{[(3S)-pyrrolidin-3-yl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1064052-00-1 | |
| Record name | 1,1-Dimethylethyl N-methyl-N-[(3S)-3-pyrrolidinylmethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1064052-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl methyl{[(3S)-pyrrolidin-3-yl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1504080.png)


![Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl propyl phosphate](/img/structure/B1504083.png)
![[(2R)-2,3-Bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate](/img/structure/B1504084.png)







